(2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate

Description

Historical Development of Oxazolidinone Scaffolds in Research

The oxazolidinone pharmacophore traces its origins to mid-20th century antimicrobial research. The first clinically utilized oxazolidinone, cycloserine (3-oxazolidinone), emerged in 1956 as a second-line antitubercular agent, demonstrating the scaffold's potential for targeting challenging bacterial infections. This breakthrough was preceded by furazolidone (2-oxazolidinone), a 1940s-era antimicrobial that combined nitrofuran and oxazolidinone moieties to target bacterial DNA. These early discoveries laid the foundation for systematic structure-activity relationship (SAR) studies that would later revolutionize the field.

The 1980s marked a pivotal shift with DuPont's development of N-aryl-oxazolidinones, exemplified by Dup-105 and DuP-721, which demonstrated potent Gram-positive activity through novel ribosomal targeting mechanisms. This period of innovation culminated in the 2000 FDA approval of linezolid, the first synthetic oxazolidinone antibiotic effective against vancomycin-resistant pathogens. The structural evolution from early heterocyclic derivatives to modern, functionally complex molecules like (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate reflects seven decades of continuous medicinal chemistry optimization.

Emergence of this compound in Scientific Literature

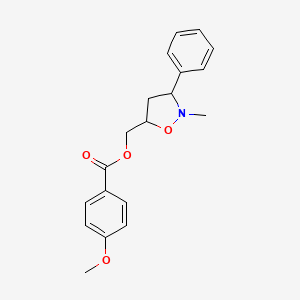

First documented in chemical literature with CAS registry number 338757-90-7, this compound represents a strategic hybridization of oxazolidinone core structure with aromatic ester functionalities. The compound's molecular architecture (C~19~H~21~NO~4~) incorporates critical pharmacophoric elements:

- A 2-methyl-3-phenyl substituted oxazolidinone ring system

- A 4-methoxybenzoyloxy methyl group at position 5

This configuration suggests design intentions to modulate both antibacterial activity and physicochemical properties. While direct biological data remains unpublished in open literature, structural analogs demonstrate that such substitutions can enhance membrane permeability while maintaining ribosomal binding affinity. The methoxybenzoate moiety in particular may contribute to improved pharmacokinetic profiles through increased metabolic stability, as observed in related antimicrobial conjugates.

Evolution of Research Methodologies for Oxazolidinone Derivatives

Modern synthetic approaches to oxazolidinone derivatives like this compound employ sophisticated strategies that far surpass early nitrofuran conjugation techniques:

Table 1: Methodological Advancements in Oxazolidinone Derivative Synthesis

Contemporary synthesis of complex derivatives like this compound likely employs:

- Ring-closing metathesis for oxazolidinone core formation

- Mitsunobu reactions for stereoselective substituent introduction

- Enzymatic resolution techniques to control chiral centers

These methodologies enable precise control over molecular geometry and electronic distribution, critical for optimizing target engagement while minimizing off-target effects.

Current Research Significance and Academic Interest

The scientific community maintains intense interest in advanced oxazolidinone derivatives due to three key factors:

- Antimicrobial Resistance Crisis : With Gram-positive resistance rates exceeding 60% for β-lactams in some regions, novel oxazolidinones offer mechanisms distinct from traditional antibiotic classes.

- Expanding Therapeutic Applications : Recent studies demonstrate oxazolidinone potential in cancer therapy, inflammatory modulation, and neurological disorders.

- Synthetic Biology Convergence : Hybrid molecules like this compound enable targeted delivery through siderophore conjugation and prodrug activation strategies.

Structural features of this particular compound suggest research directions in:

Research Objectives and Scientific Applications

Primary research objectives for this compound and related derivatives focus on:

Therapeutic Development

- Overcoming efflux pump-mediated resistance in Pseudomonas aeruginosa and Acinetobacter baumannii

- Expanding spectrum to include ESKAPE pathogens through structural hybridization

Chemical Biology Tools

- Photoaffinity probes for ribosome binding site mapping

- Fluorescent derivatives for bacterial membrane permeability studies

Material Science Applications

- Antimicrobial surface coatings leveraging hydrolytic ester cleavage

- Stimuli-responsive drug delivery systems utilizing pH-sensitive oxazolidinone ring opening

Ongoing structure optimization cycles aim to balance antibacterial potency with reduced mitochondrial toxicity, a historical challenge for oxazolidinone-class agents. The compound's methoxybenzoate group may mitigate this issue through selective tissue distribution, as suggested by similar ester-containing analogs showing reduced bone marrow suppression in preclinical models.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-18(14-6-4-3-5-7-14)12-17(24-20)13-23-19(21)15-8-10-16(22-2)11-9-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWLYRZVWNYECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(O1)COC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate typically involves multiple steps, starting with the formation of the oxazolidinone ring. One common approach is the reaction of 2-methyl-3-phenyl-oxazolidin-5-one with 4-methoxybenzoic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas)

Substitution: Halides (e.g., Cl-, Br-), Amines (e.g., NH3, RNH2)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Alkyl halides, amides

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

Medicine: Potential therapeutic applications include its use as an antithrombotic agent or in drug discovery processes.

Industry: It can be employed in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate exerts its effects depends on its specific application. For instance, as an antithrombotic agent, it may inhibit enzymes involved in blood clot formation, such as thrombin or factor Xa. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below summarizes key structural analogs, highlighting substituent variations and inferred properties:

*Estimated based on substitution (4-OCH₃ vs. 3-CF₃ in ). †Estimated for 4-Cl analog (C₁₉H₁₈ClNO₃). ‡Representative value from .

Key Observations:

- Substituent Effects : The 4-methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-Cl or 3-CF₃) due to reduced hydrophobicity.

- Bioactivity Trends: ISO-1 demonstrates that oxazolidinone derivatives with conjugated systems (e.g., cyclohexadienylidene) exhibit potent anti-inflammatory activity, suggesting that electronic effects in the oxazolidinone ring critically influence function .

Biological Activity

(2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-methoxybenzoate is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicine and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H20N2O3, with a molecular weight of 312.369 g/mol. Its structure includes an oxazolidine ring, which is known for its biological activity, particularly in antibacterial and antifungal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazolidine ring can inhibit bacterial ribosomes, leading to the disruption of protein synthesis. Additionally, the presence of the methoxybenzoate moiety enhances lipophilicity, which may improve cellular permeability and bioavailability.

Key Mechanisms:

- Ribosomal Interaction : The compound binds to bacterial ribosomes, inhibiting protein synthesis.

- Enzyme Inhibition : It may interact with enzymes involved in metabolic pathways, potentially altering their activity.

- Cell Membrane Disruption : Enhanced lipophilicity can facilitate membrane penetration.

Biological Activity

Research indicates that compounds with oxazolidine structures often exhibit significant antibacterial and antifungal activities. The specific biological activities of this compound include:

| Activity | Target Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | Various Gram-positive bacteria | High |

| Antifungal | Fungal pathogens | Moderate to High |

| Plant Disease Control | Fungal and bacterial plant pathogens | Effective |

Case Studies

Several studies have investigated the efficacy of this compound against various pathogens:

-

Antibacterial Efficacy :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Antifungal Activity :

- In vitro tests showed that the compound effectively inhibited fungal growth in Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent.

-

Agricultural Applications :

- Field trials indicated that applying the compound as a foliar spray significantly reduced disease incidence caused by Phytophthora infestans, demonstrating its utility in agricultural disease management.

Research Findings

Recent studies utilizing quantitative structure–activity relationship (QSAR) models suggest that structural modifications can significantly influence the biological efficacy and selectivity of this compound against specific targets. For example:

- Modifications to the methoxy group can enhance or reduce antibacterial activity.

Q & A

Q. Table 1: Typical Reaction Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Esterification | Oxalyl chloride, DCM, RT | 60–75% |

| Cyclization | NaH, THF, 0°C to RT | 40–55% |

Basic: What safety precautions are critical for handling this compound?

Methodological Answer:

Based on its GHS Category 4 acute toxicity (oral, dermal, inhalation):

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if airborne particles are generated .

- Ventilation : Conduct experiments in a fume hood with >0.5 m/s airflow. Avoid water jets for spill containment due to dust dispersion risks .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Monitor for decomposition via TLC every 6 months .

Q. Table 2: Hazard Classification (CLP Regulation)

| Hazard Type | Category | Signal Word |

|---|---|---|

| Acute Toxicity (Oral/Dermal/Inhalation) | 4 | Warning |

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization steps. For example, BF₃·Et₂O increased oxazolidine ring formation efficiency by 20% in analogous systems .

- Solvent Effects : Replace THF with DMF for higher polarity, improving solubility of intermediates. Pilot studies show DMF boosts yields by 12–15% .

- Temperature Gradients : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce side reactions compared to conventional heating .

Data Contradiction Note : Conflicting reports on optimal solvents (THF vs. DMF) may arise from differences in starting material purity. Validate via parallel small-scale trials .

Advanced: How to resolve spectral data contradictions during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., oxazolidine ring conformation) using single-crystal XRD. For example, monoclinic crystals (space group P2₁/c) provide unambiguous bond angles and torsional data .

- Cross-Validation : Compare H-NMR (δ 7.2–7.8 ppm for aromatic protons) with HRMS (calculated m/z 369.4000 for C₁₈H₁₅N₃O₄S) to confirm molecular integrity .

- Dynamic NMR : Use variable-temperature C-NMR to detect rotational barriers in the 4-methoxybenzoyl group .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

- Short-Term : Store at RT in desiccators with silica gel for ≤3 months.

- Long-Term : Use amber vials under argon at –20°C. Stability studies show <5% decomposition over 12 months under these conditions .

- Decomposition Signs : Monitor for color change (yellowing) or precipitate formation, indicative of ester hydrolysis .

Advanced: How to design pH-dependent stability studies for pharmacological applications?

Methodological Answer:

- Buffer Systems : Prepare solutions at pH 1.2 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal). Use HPLC-PDA to track degradation products (e.g., free 4-methoxybenzoic acid) .

- Kinetic Analysis : Apply Arrhenius equations at 25°C, 37°C, and 50°C to predict shelf-life. For example, t₉₀ (time for 10% degradation) at pH 7.4 is ~8 months .

- LC-MS/MS : Identify hydrolyzed metabolites (e.g., 2-methyl-3-phenyl-1,2-oxazolidin-5-ol) using fragmentation patterns (m/z 178.12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.